molecular formula C7H7BrF2N2O2 B15054481 Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B15054481
M. Wt: 269.04 g/mol
InChI Key: OEFHBSNDVKKVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with bromine, difluoromethyl, and ethyl ester groups

Preparation Methods

The synthesis of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which is a key intermediate . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to achieve the desired product. Industrial production methods may optimize these steps to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrF2N2O2

Molecular Weight

269.04 g/mol

IUPAC Name

ethyl 3-bromo-1-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)4-3-12(7(9)10)11-5(4)8/h3,7H,2H2,1H3

InChI Key

OEFHBSNDVKKVDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.